

Exploring RNA-RNA Interactions with TBIA: An In-depth Technical Guide

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Compound of Interest

Compound Name: TBIA

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the use of trans-bis-isatoic anhydride (**TBIA**) as a chemical probe for investigating higher-order RNA-RNA interactions. It is designed for researchers in molecular biology, structural biology, and drug development who are interested in elucidating the complex three-dimensional structures of RNA molecules. This document details the underlying chemical principles, experimental protocols, and data analysis workflows for employing **TBIA** in conjunction with the SHAPE-JuMP methodology.

Introduction to TBIA for RNA Structure Probing

Understanding the intricate three-dimensional architecture of RNA is crucial for deciphering its function in cellular processes and for the rational design of RNA-targeted therapeutics. While much is known about RNA secondary structure, the mapping of tertiary and higher-order interactions remains a significant challenge. trans-bis-isatoic anhydride (**TBIA**) is a bifunctional chemical probe developed to capture these long-range interactions by covalently crosslinking nucleotides that are distant in the primary sequence but in close spatial proximity within the folded RNA structure[1].

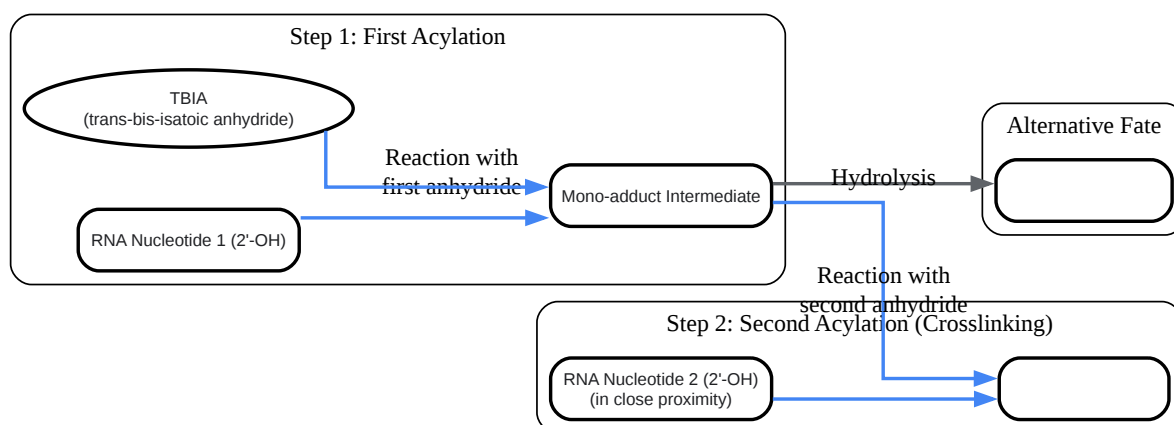
TBIA is a type of SHAPE (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension) reagent, but with a key difference: it possesses two reactive isatoic anhydride moieties. This bifunctional nature allows **TBIA** to react with the 2'-hydroxyl groups of two different nucleotides, forming a covalent crosslink between them[1]. These crosslinks serve as markers for regions of

the RNA that are interacting in three-dimensional space, providing valuable constraints for structural modeling.

The primary application of **TBIA** is within the SHAPE-JuMP (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Juxtaposed Merged Pairs) methodology. This technique uses an engineered reverse transcriptase that can "jump" across the **TBIA**-induced crosslink, recording the event as a specific deletion in the resulting complementary DNA (cDNA). High-throughput sequencing of this cDNA library allows for the precise identification of the crosslinked nucleotides[1].

The Chemistry of TBIA-RNA Interaction

TBIA functions by acylating the 2'-hydroxyl group of ribonucleotides, a site that is generally flexible and accessible in non-base-paired regions of an RNA molecule. The reaction mechanism involves two successive acylation events, as depicted below.



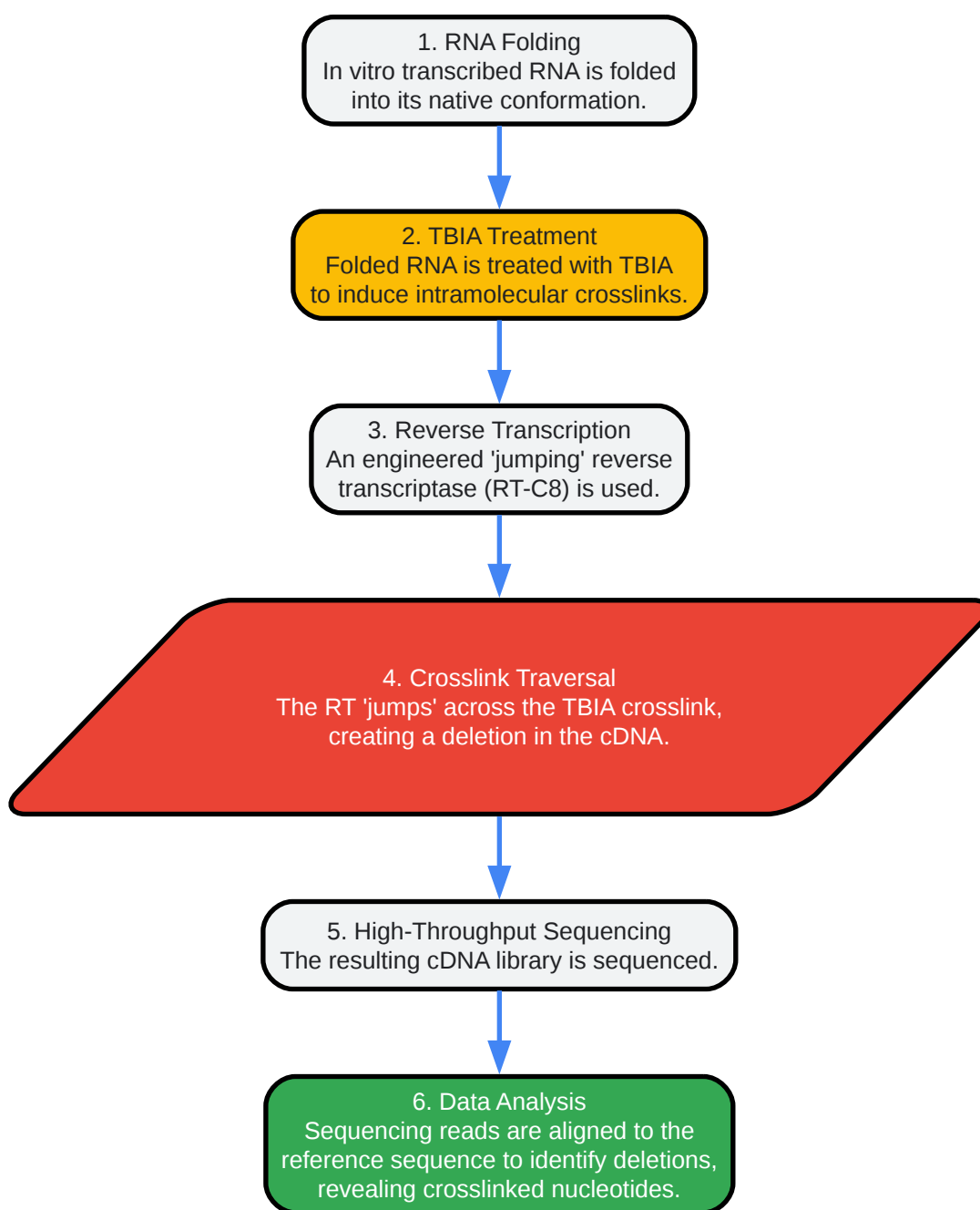
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TBIA Reaction Mechanism with RNA.

The initial reaction of one of **TBIA**'s isatoic anhydride moieties with a nucleotide's 2'-OH group forms a mono-adduct. The second anhydride group can then react with a spatially proximal nucleotide to form a stable crosslink. Alternatively, if no other nucleotide is suitably positioned, the second anhydride can hydrolyze, resulting in a stable, non-crosslinked mono-adduct^[1].

Experimental Protocol: The SHAPE-JuMP Workflow

The SHAPE-JuMP technique provides a robust workflow for identifying **TBIA**-induced crosslinks. The key steps, from RNA preparation to data analysis, are outlined below.



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Overview of the SHAPE-JuMP Experimental Workflow.

RNA Preparation and Folding

- **RNA Transcription:** The RNA of interest is produced by in vitro transcription from a DNA template.

- **Purification:** The transcript is purified using denaturing polyacrylamide gel electrophoresis (PAGE) to ensure homogeneity.
- **Folding:** The purified RNA is folded into its functional conformation. A typical folding buffer may contain HEPES, MgCl_2 , and KCl at appropriate concentrations. The RNA is heated to denature any misfolded structures and then slowly cooled to room temperature to allow for proper folding.

TBIA Crosslinking Reaction

- **Reagent Preparation:** Prepare a fresh stock solution of **TBIA** in a dry, water-miscible solvent like dimethyl sulfoxide (DMSO).
- **Reaction Setup:** The folded RNA is treated with **TBIA**. The final concentration of **TBIA** and the reaction time are critical parameters that may need optimization for different RNAs. A typical reaction might involve treating the RNA with **TBIA** for a defined period at a specific temperature (e.g., 37°C).
- **Quenching:** The reaction is quenched to stop further crosslinking.
- **RNA Purification:** The crosslinked RNA is purified to remove unreacted **TBIA** and other reaction components.

Reverse Transcription with Engineered Polymerase

- **Primer Annealing:** A fluorescently labeled or sequencing-adapter-containing primer is annealed to the 3' end of the modified RNA.
- **Reverse Transcription:** The key to SHAPE-JuMP is the use of an engineered reverse transcriptase, RT-C8, which has been optimized to be permissive towards alternative nucleic acid backbones^[1]. This enzyme can traverse the **TBIA** crosslink, effectively "jumping" from one side of the crosslink to the other. This traversal event results in a deletion in the synthesized cDNA strand corresponding to the region between the crosslinked nucleotides^[1].
- **cDNA Purification:** The resulting cDNA is purified.

Library Preparation and Sequencing

- **Library Construction:** The purified cDNA is prepared for high-throughput sequencing using standard library preparation kits. This typically involves ligation of sequencing adapters.
- **Sequencing:** The library is sequenced on a suitable platform to generate a large number of reads.

Data Analysis and Interpretation

The primary goal of the data analysis is to identify the deletion events in the sequencing reads, which correspond to the **TBIA** crosslinks.

- **Read Alignment:** Sequencing reads are aligned to the reference sequence of the RNA.
- **Deletion Identification:** Custom scripts or bioinformatics tools are used to identify reads that contain deletions not present in control samples (e.g., RNA treated with a mono-functional reagent or no reagent).
- **Crosslink Mapping:** The start and end points of the deletions are mapped back to the RNA sequence, identifying the pair of nucleotides that were crosslinked by **TBIA**.
- **Structural Modeling:** The identified long-range interactions are used as constraints to guide computational modeling of the RNA's three-dimensional structure.

Quantitative Data Summary

The efficiency of **TBIA**-induced crosslinking can be assessed by denaturing gel electrophoresis. Crosslinked RNA species will exhibit lower mobility compared to their uncrosslinked counterparts.

RNA Molecule	Crosslinking Efficiency (%)	Observation	Reference
Bacillus stearothermophilus RNase P catalytic domain	5 - 10	Concentration-independent, indicating intramolecular crosslinks.	[1]
Varkud satellite (VS) ribozyme (A756G mutant)	5 - 10	Efficient crosslinking observed as a lower mobility band on a denaturing gel.	[1]

Table 1: Reported **TBIA** Crosslinking Efficiency for Model RNAs.

Conclusion

TBIA, when coupled with the SHAPE-JuMP methodology, offers a powerful approach for the direct mapping of higher-order RNA-RNA interactions. By providing experimental data on through-space nucleotide proximities, this technique can significantly enhance the accuracy of RNA structural modeling. For researchers in drug development, a detailed understanding of RNA tertiary structure is invaluable for identifying and validating novel drug targets and for designing structure-based therapies. The protocols and workflows described in this guide provide a solid foundation for the successful application of **TBIA** in exploring the complex world of RNA architecture.

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References

- 1. Direct mapping of higher-order RNA interactions by SHAPE-JuMP - PMC [pmc.ncbi.nlm.nih.gov]

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